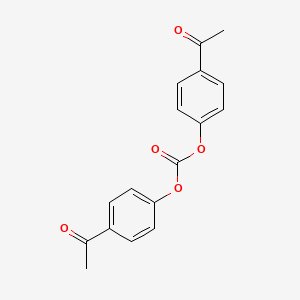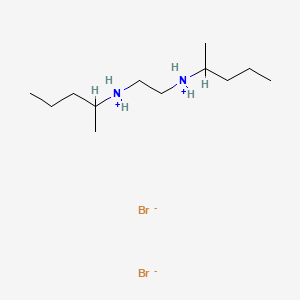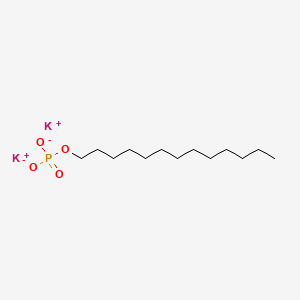
Dipotassium tridecan-1-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium tridecan-1-yl phosphate is a chemical compound with the molecular formula C13H27K2O4P. It is also known as 1-tridecanol, 1-dihydrogen phosphate, dipotassium salt. This compound is primarily used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of dipotassium tridecan-1-yl phosphate typically involves the reaction of 1-tridecanol with phosphoric anhydride to form the corresponding phosphate ester. This intermediate is then reacted with potassium hydroxide to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium tridecan-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphate esters, while reduction will produce tridecanol .
Aplicaciones Científicas De Investigación
Dipotassium tridecan-1-yl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers
Mecanismo De Acción
The mechanism of action of dipotassium tridecan-1-yl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a surfactant, reducing surface tension and facilitating the formation of emulsions. It may also interact with biological membranes, altering their properties and functions .
Comparación Con Compuestos Similares
Similar Compounds
Dipotassium phosphate: A similar compound used for electrolyte replenishment and as a buffering agent.
Tridecyl phosphate: Another related compound with similar surfactant properties.
Uniqueness
Dipotassium tridecan-1-yl phosphate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to act as a surfactant and its potential biological activities make it valuable in various applications .
Propiedades
Número CAS |
68541-11-7 |
|---|---|
Fórmula molecular |
C13H27K2O4P |
Peso molecular |
356.52 g/mol |
Nombre IUPAC |
dipotassium;tridecyl phosphate |
InChI |
InChI=1S/C13H29O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;;/h2-13H2,1H3,(H2,14,15,16);;/q;2*+1/p-2 |
Clave InChI |
BAQMXNHOFSFWHH-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


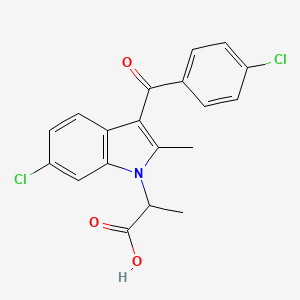
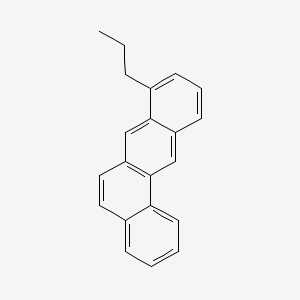
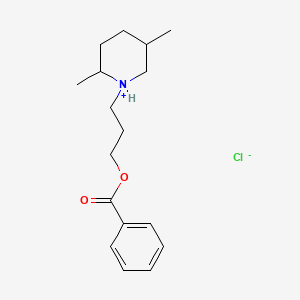

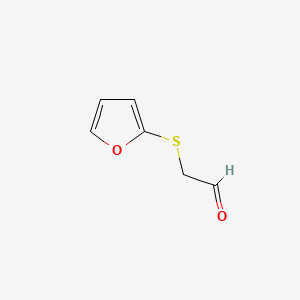
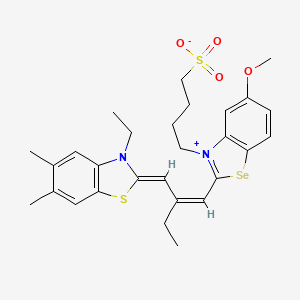

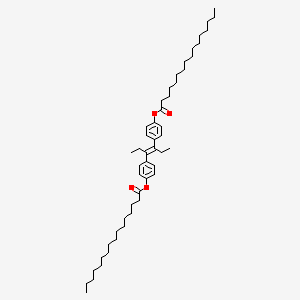
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
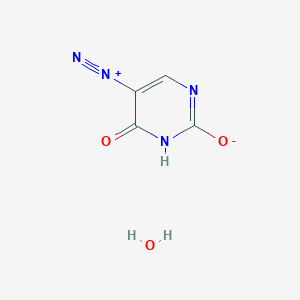

![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
